![molecular formula C14H22ClNO2 B105833 Amylocaine hydrochloride CAS No. 532-59-2](/img/structure/B105833.png)
Amylocaine hydrochloride
Overview
Description
Amylocaine Hydrochloride Description
This compound is not directly discussed in the context of the provided papers. However, there is a mention of an automatic method for the determination of amylocaine and bromhexine hydrochloride by atomic absorption spectrometry (AAS) . This method involves the indirect determination of amylocaine by forming reineckates, extracting into 1,2-dichloroethane, and measuring chromium in the organic phase. The method allows for the determination of amylocaine in the presence of other synthetic drugs, indicating its pharmaceutical relevance and the need for accurate quantification techniques .
Synthesis Analysis
The synthesis of amylose, which is a component of starch and structurally related to amylocaine, has been extensively studied. Amylose synthesis involves the action of GRANULE BOUND STARCH SYNTHASE (GBSS), which is the major glucosyltransferase responsible for its formation . Additionally, PROTEIN TARGETING TO STARCH1 (PTST1) targets GBSS to starch granules, facilitating amylose synthesis within the semi-crystalline amylopectin matrix of starch granules . The recombinant amylosucrase from Neisseria polysaccharea has also been used to synthesize amylose in vitro from sucrose, demonstrating the potential for controlled synthesis of amylose and related compounds .
Molecular Structure Analysis
The molecular structure of amylose has been resolved through advances in analytical techniques, revealing its fine structure and raising questions about how its structure is determined during biosynthesis . The synthesized amylose using amylosucrase showed a B-type crystal structure, which is significant for understanding the crystallinity and physical properties of starch and related molecules .
Chemical Reactions Analysis
The chemical reactions involved in amylose synthesis include the extension of glucans available on amylopectin by granule-bound starch synthase, followed by cleavage to form amylose . This process suggests that amylopectin acts as the primer for amylose synthesis, with extension followed by cleavage . The kinetics of chain elongation and aggregation have been thoroughly investigated, providing insights into the enzymatic processes that result in the formation of amylose with specific structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized amylose vary depending on the degree of polymerization and the initial sucrose concentration used in the synthesis process . The precipitated amylose products display exceptional crystallinity and thermostability, with the longer chains forming networks similar to amylose gels . The synthesized amylose also exhibits melting behavior, which is relevant for its application in food sciences and materials engineering . The in vitro synthesized amylose could not be distinguished from in vivo synthesized amylose by various methods, indicating the accuracy of the synthetic process .
Scientific Research Applications
1. Analytical Determination
Amylocaine hydrochloride has been analyzed using atomic absorption spectrometry (AAS). Eisman, Gallego, and Valcárcel (1993) developed an automatic method for determining amylocaine and bromhexine hydrochloride by AAS. This method involves the formation of reineckates, extraction into 1,2-dichloroethane, and measurement of chromium in the organic phase, allowing for the determination of amylocaine in a concentration range of 3 to 120 micrograms ml^-1 with high precision (Eisman, Gallego, & Valcárcel, 1993).
2. Application in Continuous Extraction Systems
The same authors in 1992 explored a continuous extraction system for the determination of various alkaloids including amylocaine. This system employed a flame atomic absorption spectrometry to measure bismuth and cobalt in the organic phase after extraction, demonstrating the applicability of amylocaine in analytical methods with a wide concentration range (0.5–175 µg ml^-1) and a relative standard deviation of approximately 3% (Eisman, Gallego, & Valcárcel, 1992).
3. Use in Medicinal Formulations
In the context of medicinal formulations, this compound was part of a nonprescription topical medication used for ocular discomfort and redness, as described by Brownstein, Liszauer, and Jackson (1989). They detailed various ocular complications from the use of this medication, providing insights into the clinical impact and potential risks associated with this compound in topical formulations (Brownstein, Liszauer, & Jackson, 1989).
Mechanism of Action
Target of Action
Amylocaine hydrochloride, like other local anesthetics, primarily targets voltage-gated sodium channels located in the excitable membranes of various sensory receptors . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are essential for transmitting signals across the nervous system.
Mode of Action
This compound acts by binding to and blocking these voltage-gated sodium channels . Once blocked, the influx of sodium across the channels and membrane is inhibited . This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the propagation of the action potential along the nerve fiber .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium channels, this compound disrupts the normal flow of sodium ions, which is necessary for the initiation and propagation of action potentials . This disruption effectively blocks the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.
Pharmacokinetics
As a local anesthetic, it is known to be administered topically or by injection, most widely used for spinal anesthesia . The drug’s bioavailability, metabolism, and excretion would depend on several factors, including the route of administration, the dosage, and the patient’s physiological condition.
Result of Action
The primary result of this compound’s action is the temporary loss of sensation in the area of application, including the loss of pain sensation . This makes it useful in procedures requiring local anesthesia. It was most commonly indicated for spinal anesthesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the tissue at the site of administration, the presence of other drugs, and the patient’s physiological state.
Future Directions
Amylocaine was most widely used for spinal anesthesia, but the development and clinical use of newer, more effective, and even safer local anesthetics like lidocaine, bupivicaine, and prilocaine in the 1940s and 1950s superseded and made the use of amylocaine obsolete . Future research may focus on developing more efficient techniques to administer dental local anesthesia .
properties
IUPAC Name |
[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXNWFCHTZUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
644-26-8 (Parent) | |
Record name | Amylocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045320 | |
Record name | Amylocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
532-59-2 | |
Record name | Amyleine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amylocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYLOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does amylocaine hydrochloride function as a local anesthetic?
A: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve cells [, ]. This prevents the transmission of pain signals along nerve fibers to the brain. The exact mechanism involves binding to specific sites on these channels, effectively inhibiting the influx of sodium ions required for nerve impulse propagation.
Q2: Has any research explored the degradation of this compound?
A: Yes, a study investigated the oxidation of this compound by chloramine-B in an acidic environment . This research focused on understanding the kinetics and mechanism of this reaction. The findings contribute valuable information about the stability of the compound under specific conditions, which is crucial for its formulation and storage.
Q3: Are there specific analytical techniques used to quantify this compound?
A: Absolutely. Researchers have developed and validated several methods to quantify this compound in various forms, including bulk and dosage forms . These methods include:
- Derivative Ratio Spectrophotometry: This technique allows for the determination of this compound even in the presence of degradation products and other additives .
- Spectro-densitometry: This method enables the separation of this compound from its degradation products and other compounds before quantification .
- High-Performance Liquid Chromatography (HPLC): This versatile technique provides a robust way to separate and quantify this compound in complex mixtures .
Q4: Have there been any reported adverse effects associated with this compound use?
A: While generally considered safe for its intended use, some cases of adverse reactions have been reported. For instance, a study documented ocular complications in patients who used a topical preparation containing this compound along with methylene blue and naphazoline . Furthermore, historical data highlights cases of nervous system complications following the use of this compound for spinal anesthesia . These reports underscore the importance of careful administration and monitoring for potential adverse events.
Q5: Are there any known allergies or sensitivities related to this compound?
A: Research has identified individuals exhibiting allergic reactions to various local anesthetics, including this compound . This emphasizes the need for thorough medical history assessments before administering the drug to rule out potential hypersensitivity.
Q6: What is the significance of studying the chemical kinetics of this compound degradation?
A: Understanding the kinetics of how this compound breaks down, particularly its oxidation by substances like chloramine-B, is vital for several reasons . It allows researchers to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.